molecular formula C11H10N2 B11913767 2,3-Dimethyl-1H-indole-7-carbonitrile

2,3-Dimethyl-1H-indole-7-carbonitrile

Cat. No.: B11913767
M. Wt: 170.21 g/mol
InChI Key: DECFHWWJJPYUKQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1H-indole-7-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 2,3-dimethylphenylhydrazine and a suitable nitrile-containing ketone or aldehyde.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been used in various indole syntheses . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-indole-7-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,3-Dimethyl-1H-indole-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2,3-dimethyl-1H-indole-7-carbonitrile

InChI

InChI=1S/C11H10N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,1-2H3

InChI Key

DECFHWWJJPYUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CC=C12)C#N)C

Origin of Product

United States

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